Ethyl alpha-hydroxy-3-furylacetate
Description
Ethyl alpha-hydroxy-3-furylacetate (C₈H₁₀O₅) is a furan-derived ester characterized by a hydroxyl (-OH) group at the alpha position and a 3-furyl substituent.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 2-(furan-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5,7,9H,2H2,1H3 |
InChI Key |
KQSJKDZDDNGSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=COC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(furan-3-yl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the condensation of furan-3-carboxaldehyde with ethyl glyoxylate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Another method involves the reaction of furan-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 2-(furan-3-yl)-2-hydroxyacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-3-yl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-(furan-3-yl)-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(furan-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular processes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl alpha-hydroxy-3-furylacetate with structurally or functionally related esters, based on evidence from synthesis protocols, physicochemical properties, and applications:
Key Findings from Comparative Analysis:
The α-hydroxyl group may increase solubility in polar solvents (e.g., ethanol, DMSO) relative to non-hydroxylated esters such as Ethyl phenylacetate .
Biological Activity: Hydroxylated phenylacetates (e.g., Ethyl 2-(3-amino-4-hydroxyphenyl)acetate) exhibit marked antibacterial/anticancer properties due to hydrogen-bonding interactions with biological targets . This compound’s furan ring could similarly interact with enzymes or receptors, though empirical data is lacking. Non-hydroxylated esters (e.g., Ethyl phenylacetate) are primarily used in fragrances, highlighting the critical role of functional groups in determining application scope .
Synthetic Accessibility :
- This compound likely requires specialized catalysts (e.g., acid/base or transition metals) for furan ring stabilization during synthesis, unlike simpler phenylacetates synthesized via Claisen condensation .
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